Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as DMBOB-Et, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzofuran derivatives and has shown promising results in various biological studies.
Scientific Research Applications
Novel Synthesis Pathways
Researchers have developed facile and inexpensive synthesis routes for a series of novel compounds, demonstrating the versatility of similar chemical structures in organic synthesis. For instance, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, highlighting the potential of related structures in facilitating complex synthesis processes (Gao, Liu, Jiang, & Li, 2011).
Renewable PET Production
Pacheco et al. (2015) investigated the use of silica molecular sieves containing framework Lewis acid centers for catalyzing reactions between ethylene and renewable furans, aiming at the production of biobased terephthalic acid precursors. This research underscores the potential of utilizing related furan derivatives in renewable material production, contributing to sustainable chemical processes (Pacheco, Labinger, Sessions, & Davis, 2015).
Reactivity and Transformation Studies
The reactivity of carbenoids with chromone-2-carboxylic esters was explored by Dicker, Shipman, and Suschitzky (1984), where they demonstrated the cyclopropanation of the chromone 2,3-double bond and the formation of novel ring systems. Such studies indicate the rich chemistry and reactivity of furan and benzofuran derivatives, contributing to the development of new synthetic methodologies and the discovery of new compounds (Dicker, Shipman, & Suschitzky, 1984).
Biological Activities
Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV activities. The ability of these compounds to inhibit HIV replication underscores the importance of benzofuran derivatives in medicinal chemistry and drug discovery (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
properties
IUPAC Name |
ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-21-17(20)16-11(2)23-14-8-7-12(9-13(14)16)22-10-15(19)18(3,4)5/h7-9H,6,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJJJLRCCJERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate |
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